6-Amino-4-chloro-7-ethoxyquinoline-3-carbonitrile
Overview
Description
The compound 6-Amino-4-chloro-7-ethoxyquinoline-3-carbonitrile is a derivative of the quinoline family, which is a class of heterocyclic aromatic organic compounds. Quinolines and their derivatives are known for their diverse pharmacological activities and are often used as key scaffolds in medicinal chemistry for drug development.
Synthesis Analysis
The synthesis of quinoline derivatives can be achieved through various methods. For instance, the synthesis of 6-aminoindolo[2,1-a]isoquinoline-5-carbonitriles is performed by treating 2-(2-bromophenyl)-1H-indoles with propanedinitrile in the presence of a copper bromide catalyst and potassium carbonate in DMSO at 100°C . Although this method does not directly pertain to the synthesis of 6-Amino-4-chloro-7-ethoxyquinoline-3-carbonitrile, it provides insight into the type of catalytic and reaction conditions that might be employed for synthesizing similar compounds.
Molecular Structure Analysis
The molecular structure of quinoline derivatives is characterized by the presence of a quinoline core, which is a fused ring system combining a benzene ring with a pyridine ring. The specific substituents on the quinoline core, such as amino, chloro, and ethoxy groups, influence the chemical behavior and properties of the compound. The structure of related compounds, such as 6-amino-8-aryl-2-methyl-1,2,3,4-tetrahydroisoquinoline-5,7-dicarbonitriles, has been characterized using techniques like infrared spectroscopy, NMR, elemental analysis, and high-resolution mass spectrometry .
Chemical Reactions Analysis
Quinoline derivatives can undergo various chemical reactions, including nucleophilic substitution reactions. For example, 1-Amino-5-morpholino-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carbonitrile can be converted into chloro-acetylamino derivatives and further react with different amines . These reactions can lead to the formation of a variety of heterocyclic compounds, indicating the versatility of quinoline derivatives in chemical synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives are influenced by their molecular structure. The presence of electron-withdrawing or electron-donating substituents can affect the compound's reactivity, solubility, and stability. For instance, the synthesis of N2-substituted 2-amino-4-aryl-5,6,7,8-tetrahydroquinoline-3-carbonitriles in a basic ionic liquid suggests that the solvent environment can play a significant role in the synthesis and properties of these compounds .
Scientific Research Applications
Synthesis of Heterocyclic Compounds
6-Amino-4-chloro-7-ethoxyquinoline-3-carbonitrile is utilized in the synthesis of diverse heterocyclic compounds. For example, it has been used in the facile synthesis of substituted cinnoline and benzo[h]cinnoline derivatives, highlighting its role in constructing complex molecular structures (Gomaa, 2003).
Chemical Reactivity Studies
The chemical reactivity of similar quinoline derivatives has been extensively studied. For instance, 6-methylchromone-3-carbonitrile's reactivity towards various nucleophilic reagents has been explored, leading to the formation of diverse heterocyclic systems (Ibrahim & El-Gohary, 2016). Such studies are crucial in understanding and harnessing the reactivity of quinoline derivatives for synthetic applications.
Corrosion Inhibition
Quinoline derivatives, similar in structure to 6-Amino-4-chloro-7-ethoxyquinoline-3-carbonitrile, have been evaluated for their corrosion inhibition properties. A computational study on the adsorption and corrosion inhibition properties of novel quinoline derivatives against the corrosion of iron has provided insights into their potential industrial applications (Erdoğan et al., 2017).
Pharmaceutical Research
In pharmaceutical research, quinoline derivatives have been synthesized and evaluated for their potential as inhibitors of various biological targets. For example, 4-Anilino-6,7-dialkoxyquinoline-3-carbonitrile derivatives have been studied as inhibitors of epidermal growth factor receptor (EGFR) kinase, highlighting the therapeutic potential of quinoline compounds in cancer treatment (Wissner et al., 2000).
Antifungal Properties
Quinoline derivatives have also been synthesized and tested for their antifungal properties. A study on 2-amino-5-oxo-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile and its analogues revealed their potential in developing new antifungal agents (Gholap et al., 2007).
Safety And Hazards
Future Directions
properties
IUPAC Name |
6-amino-4-chloro-7-ethoxyquinoline-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN3O/c1-2-17-11-4-10-8(3-9(11)15)12(13)7(5-14)6-16-10/h3-4,6H,2,15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJPAKTRTDVKOKR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C2C(=C1)N=CC(=C2Cl)C#N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60459494 | |
Record name | 6-Amino-4-chloro-7-ethoxyquinoline-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60459494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Amino-4-chloro-7-ethoxyquinoline-3-carbonitrile | |
CAS RN |
848133-87-9 | |
Record name | 6-Amino-4-chloro-7-ethoxyquinoline-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60459494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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